![molecular formula C8H18K3NO6P2 B13778955 Tripotassium;[hexyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate CAS No. 94277-96-0](/img/structure/B13778955.png)
Tripotassium;[hexyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tripotassium;[hexyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate is a chemical compound with the molecular formula C10H22NO6P2.3K. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tripotassium;[hexyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate involves the reaction of hexylamine with phosphonic acid derivatives under controlled conditions. The reaction typically requires a solvent such as water or ethanol and is carried out at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The final product is often purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Tripotassium;[hexyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hexyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as halides and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various substituted phosphinates .
Scientific Research Applications
Tripotassium;[hexyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tripotassium;[hexyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tripotassium phosphate: A water-soluble salt with similar potassium content but different chemical properties.
Tripotassium hydrogen [(hexylimino)bis(methylene)]bisphosphonate: A related compound with a similar structure but different functional groups.
Uniqueness
Tripotassium;[hexyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
94277-96-0 |
|---|---|
Molecular Formula |
C8H18K3NO6P2 |
Molecular Weight |
403.47 g/mol |
IUPAC Name |
tripotassium;[hexyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate |
InChI |
InChI=1S/C8H21NO6P2.3K/c1-2-3-4-5-6-9(7-16(10,11)12)8-17(13,14)15;;;/h2-8H2,1H3,(H2,10,11,12)(H2,13,14,15);;;/q;3*+1/p-3 |
InChI Key |
WKNDOMMWXONICR-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


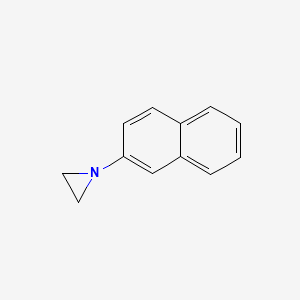

![4-[(3-Chlorophenyl)sulfanylmethyl]pyrrolidin-3-ol;hydrochloride](/img/structure/B13778886.png)
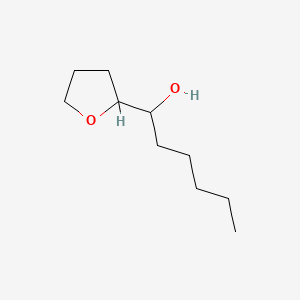
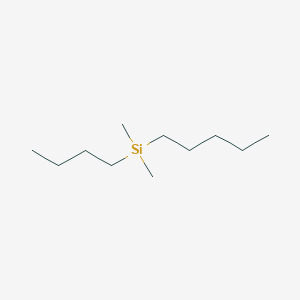
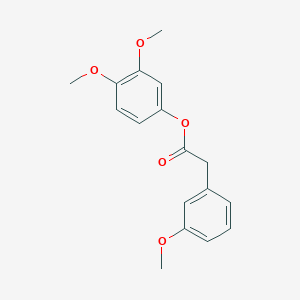
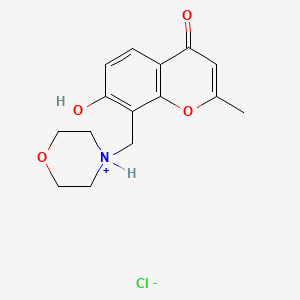
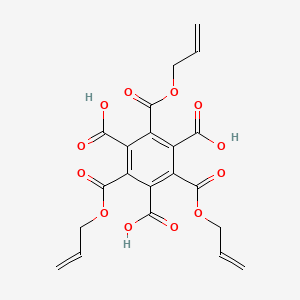
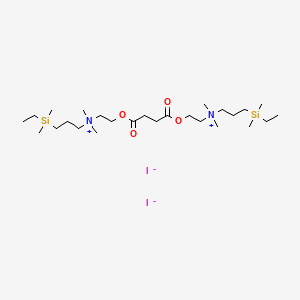
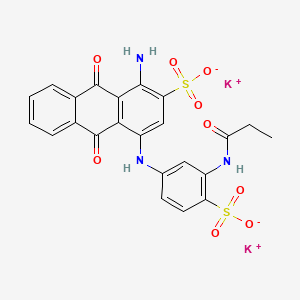
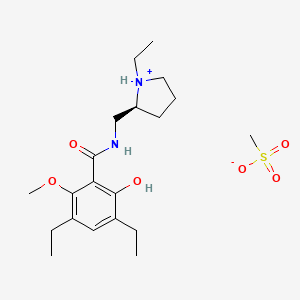
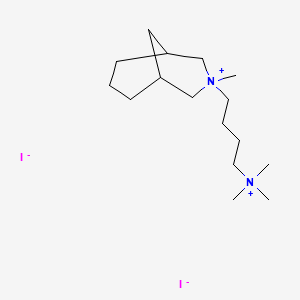
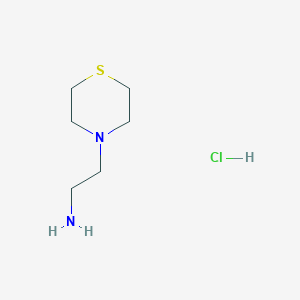
![2-[1-[2-[(1,3-benzodioxol-5-ylmethyl)[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-2-[2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl]-3-pyrrolidinyl]-4-Thiazolecarboxylic acid ethyl ester](/img/structure/B13778947.png)
